molecular formula C16H16N2O3S B4929445 N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide

N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide

Cat. No. B4929445
M. Wt: 316.4 g/mol
InChI Key: ZWAIHRFVZOEMHV-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide, also known as THFA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide is not fully understood, but research suggests that it may act by inhibiting the activity of certain enzymes involved in cell growth and survival. N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide has also been shown to modulate the expression of various genes involved in apoptosis and inflammation.
Biochemical and Physiological Effects
N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide has been shown to have various biochemical and physiological effects. For example, it has been shown to reduce the levels of reactive oxygen species, which can cause cellular damage. N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide has also been shown to reduce the levels of pro-inflammatory cytokines, which play a role in the development of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide in lab experiments is its ability to selectively target cancer cells, making it a potential treatment for cancer. Additionally, N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide has been shown to have low toxicity, making it a safer alternative to other chemotherapeutic agents. However, one limitation of using N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide in lab experiments is its poor solubility, which can make it difficult to administer.

Future Directions

There are several future directions for research on N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide has been shown to have anti-angiogenic effects, making it a potential treatment for diseases characterized by abnormal blood vessel growth, such as macular degeneration. Finally, further research is needed to fully understand the mechanism of action of N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide and its potential applications in various fields.
Conclusion
In conclusion, N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide and its applications in various fields.

Synthesis Methods

N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide can be synthesized through a multi-step process involving the reaction of 2-thienylacetic acid with thionyl chloride, followed by the reaction of the resulting thionyl chloride derivative with 4-aminobenzoyl hydrazide. The final step involves the reaction of the resulting compound with 2-hydroxyethyl isocyanate.

Scientific Research Applications

N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and inflammation. In cancer research, N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide has also been studied for its neuroprotective effects, with research showing that it can protect neurons from damage caused by oxidative stress. Additionally, N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.

properties

IUPAC Name

N-[(E)-3-(2-hydroxyethylamino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c19-9-8-17-16(21)14(11-13-7-4-10-22-13)18-15(20)12-5-2-1-3-6-12/h1-7,10-11,19H,8-9H2,(H,17,21)(H,18,20)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAIHRFVZOEMHV-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CS2)/C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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